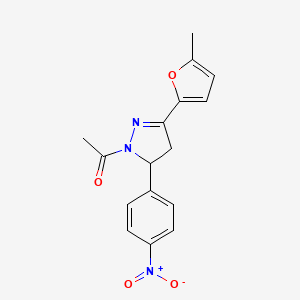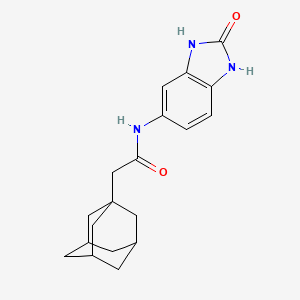
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide
Descripción general
Descripción
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide, also known as AZP-531, is a synthetic small molecule that has been studied for its potential therapeutic effects on metabolic disorders such as obesity and type 2 diabetes. This compound has been shown to modulate the activity of various hormones and neuropeptides involved in the regulation of appetite and energy balance.
Mecanismo De Acción
The mechanism of action of 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide involves the modulation of various signaling pathways involved in the regulation of appetite and energy balance. Specifically, this compound has been shown to activate the melanocortin-4 receptor (MC4R), a key regulator of energy balance, and inhibit the activity of ghrelin, a hormone that stimulates appetite.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing food intake, body weight, and improving glucose homeostasis. Additionally, this compound has been shown to modulate the activity of various hormones and neuropeptides involved in the regulation of appetite and energy balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide in lab experiments include its ability to modulate the activity of various hormones and neuropeptides involved in the regulation of appetite and energy balance, as well as its potential therapeutic effects on metabolic disorders such as obesity and type 2 diabetes. The limitations of using this compound in lab experiments include the need for further studies to determine its long-term safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide, including:
1. Further studies to determine the long-term safety and efficacy of this compound in humans.
2. Investigation of the potential therapeutic effects of this compound on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
3. Development of novel formulations and delivery methods for this compound to improve its pharmacokinetic properties and efficacy.
4. Investigation of the potential synergistic effects of this compound with other drugs or compounds for the treatment of metabolic disorders.
5. Exploration of the role of this compound in other physiological processes, such as inflammation and immune function.
Aplicaciones Científicas De Investigación
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been extensively studied in preclinical models of obesity and type 2 diabetes. In these studies, this compound has been shown to reduce food intake, body weight, and improve glucose homeostasis. Furthermore, this compound has been shown to modulate the activity of various hormones and neuropeptides involved in the regulation of appetite and energy balance, including ghrelin, leptin, and neuropeptide Y.
Propiedades
IUPAC Name |
4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-21(17-9-5-4-6-10-17)20(24)16-11-12-18(19(15-16)23(25)26)22-13-7-2-3-8-14-22/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHIJBLEOSLYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4140767.png)
![6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline](/img/structure/B4140770.png)
![2-{[4-(allyloxy)-3-ethoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4140772.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4140774.png)
![2,2-dimethyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4140775.png)


![N-[2-(diethylamino)ethyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4140805.png)
![2-benzyl-1-(3,4-dichlorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140807.png)

![6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4140814.png)

